molecular formula C17H36O4SSi B1590464 S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE CAS No. 220727-26-4

S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE

Cat. No.: B1590464
CAS No.: 220727-26-4
M. Wt: 364.6 g/mol
InChI Key: JPPLPDOXWBVPCW-UHFFFAOYSA-N
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Description

S-(Octanoyl)mercaptopropyltriethoxysilane: is a sulfur-containing silane compound with the molecular formula C17H36O4SSi and a molecular weight of 364.62 g/mol . This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(Octanoyl)mercaptopropyltriethoxysilane is typically synthesized through the reaction of 3-mercaptopropyltriethoxysilane with octanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of reactors equipped with stirring mechanisms and temperature control systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: S-(Octanoyl)mercaptopropyltriethoxysilane is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes for various applications .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality .

Medicine: this compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules .

Industry: The compound is widely used in the coatings industry to improve the durability and performance of coatings. It is also utilized in the production of adhesives and sealants .

Mechanism of Action

S-(Octanoyl)mercaptopropyltriethoxysilane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds enhance the adhesion properties of materials by creating a strong interface between organic and inorganic components. The compound’s mercapto group allows it to form stable bonds with various substrates, making it a versatile coupling agent .

Properties

IUPAC Name

S-(3-triethoxysilylpropyl) octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4SSi/c1-5-9-10-11-12-14-17(18)22-15-13-16-23(19-6-2,20-7-3)21-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLPDOXWBVPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889135
Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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CAS No.

220727-26-4
Record name S-[3-(Triethoxysilyl)propyl] octanethioate
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Record name Octanethioic acid, S-(3-(triethoxysilyl)propyl) ester
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Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Record name Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester
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Record name S-(3-(triethoxysilyl)propyl)octanethioate
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Synthesis routes and methods I

Procedure details

Into a 12-liter, three-necked round bottom flask equipped with mechanical stirrer, addition funnel, thermocouple, heating mantle, N2 inlet, and temperature controller were charged 3-mercaptopropyltriethoxysilane (1,021 grams, 3.73 moles purchase as SILQUEST® A-1891 silane from Momentive Performance Materials, Inc.), triethylamine (433 grams), and hexane (3,000 ml). The solution was cooled in an ice bath, and octanoyl chloride (693 grams, 4.25 moles) were added over a two hour period via the addition funnel. After addition of the acid chloride was complete, the mixture was filtered two times, first through a 0.1 μm filter and then through a 0.01 μm filter, using a pressure filter, to remove the salt. The solvent was removed under vacuum. The remaining yellow liquid was vacuum distilled to yield 1,349 grams of octanoylthiopropyltriethoxysilane as a clear, very light yellow liquid. The yield was 87 percent.
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Synthesis routes and methods II

Procedure details

Into a 12-liter, three-necked round bottom flask equipped with mechanical stirrer, addition funnel, thermocouple, heating mantle, N2 inlet, and temperature controller were charged 1,021 grams of 3-mercaptopropyltriethoxysilane (SILQUEST® A-1891 silane from OSi Specialties, Inc., a subsidiary of Crompton Corp. of Greenwich, Conn.), 433 grams of triethylamine, and 3,000 ml hexane. The solution was cooled in an ice bath, and 693 grams of octanoyl chloride were added over a two hour period via the addition funnel. After addition of the acid chloride was complete, the mixture was filtered two times, first through a 0.1 μm filter and then through a 0.01 μm filter, using a pressure filter, to remove the salt. The solvent was removed under vacuum. The remaining yellow liquid was vacuum distilled to yield 1,349 grams of octanoylthiopropyltriethoxysilane as a clear, very light yellow liquid. The yield was 87 percent.
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acid chloride
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Synthesis routes and methods III

Procedure details

The aqueous solution of sodium thiooctanoate was heated to 40° C. and 11 grams of 34.5% HEGCl solution were added. Also, about 296 grams of 3-chloro-1-propyltriethoxysilane were added batch-wise to the reaction mixture. The product was heated further to 90° C. and stirred for 5 hours. At this point, agitation was discontinued and the two-phase system was allowed to separate. The bottom aqueous phase was removed and the top crude product was recovered. The crude layer was purified by stripping the material at 135-145° C. and 5-10 mm Hg. The process yielded about 251 grams of pale yellow and clear product with a typical GC purity of 92-94%.
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sodium thiooctanoate
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester contribute to the mechanical properties of aramid fiber-reinforced elastomers?

A1: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester (NXT) acts as a silane coupling agent in aramid fiber-reinforced elastomers. It enhances the interaction between the aramid fibers and the surrounding elastomer matrix. This interaction is achieved through the silane group of NXT, which can chemically bond with the elastomer matrix, and the organosulfur group, which can interact with the aramid fibers.

Q2: What are the structural characteristics of Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester?

A2: Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester possesses the following structural characteristics:

    Q3: Were there any alternative coupling agents investigated in the study, and how did their performance compare to that of NXT?

    A3: Yes, the study [] investigated several silane coupling agents in addition to NXT:

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